IRAK inhibitor 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

IRAK inhibitor 1 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), with an IC50 of 216 nM . It is less active against JNK-1 and JNK2 . IRAK1 and IRAK4 are serine-threonine kinases that play critical roles in initiating innate immune responses against foreign pathogens and other types of dangers through their role in Toll-like receptor (TLR) and interleukin 1 receptor (IL-1R) mediated signaling pathways .

Physical And Chemical Properties Analysis

IRAK inhibitor 1 has a molecular weight of 293.37 . It is a solid substance that is soluble in DMSO at 16.67 mg/mL (ultrasonic) . The storage conditions for IRAK inhibitor 1 are as follows: Powder -20°C for 3 years, 4°C for 2 years; In solvent -80°C for 6 months, -20°C for 1 month .

Applications De Recherche Scientifique

Innate Immunity and Inflammation

IRAK inhibitors, particularly IRAK1, play a crucial role in modulating innate immunity and inflammation. They are involved in interleukin-1 and Toll-like receptor-mediated signaling pathways, which are essential for the body’s first line of defense against pathogens .

Cancer Therapeutics

Research has shown that IRAK1 contributes to drug resistance in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Inhibiting IRAK1, along with IRAK4, can significantly reduce leukemic stem and progenitor cell function, offering a novel therapeutic strategy for these malignancies .

Tumor Initiating Cells (TICs)

IRAK1 has been found to regulate the phenotypes of liver TICs, including tumorigenicity, self-renewal, and drug resistance. The use of an IRAK1/4 inhibitor can modulate these characteristics, suggesting a potential application in targeting cancer stemness .

Pathophysiology of Diseases

IRAKs, including IRAK1, are implicated in the pathophysiology of various diseases beyond cancer, such as metabolic and inflammatory disorders. The inhibition of IRAK1 has shown potential therapeutic benefits, indicating its broad applicability in disease treatment .

Drug Development and Discovery

The pharmacological aspects of IRAK1 are being explored for drug development. Selective interference with IRAK function and expression could lead to new drugs that target specific pathways involved in disease progression .

Non-Canonical Signaling Mechanisms

IRAK1 is also involved in non-canonical signaling mechanisms that contribute to drug resistance. Understanding these pathways can lead to the development of more effective therapeutic strategies that circumvent traditional resistance mechanisms .

Mécanisme D'action

Target of Action

Interleukin-1 receptor-associated kinase inhibitor 1 primarily targets interleukin-1 receptor-associated kinases (IRAK1 and IRAK4), which are serine-threonine kinases involved in toll-like receptor and interleukin-1 signaling pathways . These kinases play key roles in regulating innate immunity and inflammation .

Mode of Action

Interleukin-1 receptor-associated kinase inhibitor 1 interacts with its targets, IRAK1 and IRAK4, to inhibit their function. The inhibition of IRAK4 results in a compensatory increase in IRAK1 protein and activation . This suggests that high potency antagonism of both kinases will be required for optimal inhibition of NF-κB-mediated transcriptional responses in disease-propagating cells .

Biochemical Pathways

IRAK1 and IRAK4 lie downstream of multiple receptors that stimulate the canonical NF-κB signaling pathway upstream of TRAF6 via the myddosome complex . Overactivity of the NF-κB signaling pathway has been implicated in both neoplastic disorders, and metabolic, cardiovascular, and inflammatory diseases . IRAK1 and IRAK4 preserve the undifferentiated state of cells by coordinating a network of pathways, including those converging on the PRC2 complex and JAK-STAT signaling .

Pharmacokinetics

Interleukin-1 receptor-associated kinase inhibitor 1 shows low-to-moderate pharmacokinetic variability with a median half-life of 25 to 33 hours and 1.6 to 2.4-fold accumulation at steady-state, which is achieved by Day 5-7 of dosing . Food has no clinically meaningful impact on its exposure (AUC and Cmax) at the 50 mg dose . Less than 1% of the dose is recovered unchanged in urine for all dose groups, with renal clearance ranging from 14 to 23 mL/min .

Result of Action

The inhibition of IRAK1 and IRAK4 results in a significant reduction of leukemic stem and progenitor cell function . In keeping with the downstream effects of IRAK1 inhibition, in a human primary mononuclear cellular system at clinically relevant concentrations, the inhibitor markedly reduced levels of the inflammatory cytokines sIL-17A, sIL-2, and sIL-6 and suppressed induced immunglobulin synthesis in normal human lymphocytes .

Action Environment

The efficacy of Interleukin-1 receptor-associated kinase inhibitor 1 can be influenced by various environmental factors. For instance, co-administration of omeprazole with the inhibitor reduced its exposure (AUC and Cmax) by 23% and 43%, respectively, at the 50 mg dose

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

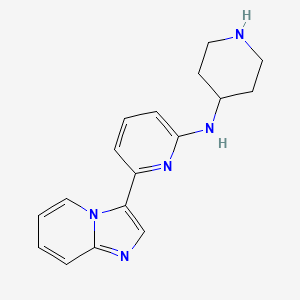

6-imidazo[1,2-a]pyridin-3-yl-N-piperidin-4-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5/c1-2-11-22-15(12-19-17(22)6-1)14-4-3-5-16(21-14)20-13-7-9-18-10-8-13/h1-6,11-13,18H,7-10H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYUPQNBDBTPQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC(=N2)C3=CN=C4N3C=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659159 |

Source

|

| Record name | 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1042224-63-4 |

Source

|

| Record name | 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide](/img/structure/B1192784.png)